2-ethyl-4-[(N-ethylanilino)methylideneamino]benzoate
Description
2-Ethyl-4-[(N-ethylanilino)methylideneamino]benzoate (CAS: 65816-20-8), commonly known as UV-2, is a UV absorber used in industrial applications to protect materials from ultraviolet radiation . Its molecular formula is C₁₈H₂₀N₂O₂, with a molecular weight of 296.36 g/mol. Structurally, it features a benzoate ester core substituted with an ethyl group at the 2-position and a methylideneamino group linked to N-ethylaniline at the 4-position. Key physical properties include:
- Melting Point: 62–65°C
- Boiling Point: 215°C (at 2 mmHg)
- Density: 1.04 g/cm³
- Appearance: Yellow liquid or crystalline solid .
UV-2 is valued for its ability to dissolve in polymer matrices, such as polyesters, and stabilize materials against photodegradation via absorption and energy dissipation mechanisms .
Properties
Molecular Formula |
C18H19N2O2- |
|---|---|
Molecular Weight |
295.4 g/mol |
IUPAC Name |
2-ethyl-4-[(N-ethylanilino)methylideneamino]benzoate |
InChI |
InChI=1S/C18H20N2O2/c1-3-14-12-15(10-11-17(14)18(21)22)19-13-20(4-2)16-8-6-5-7-9-16/h5-13H,3-4H2,1-2H3,(H,21,22)/p-1 |
InChI Key |
ZWLRZLKLRZZOBF-UHFFFAOYSA-M |
Canonical SMILES |
CCC1=C(C=CC(=C1)N=CN(CC)C2=CC=CC=C2)C(=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethyl-4-[(N-ethylanilino)methylideneamino]benzoate typically involves the reaction of ethyl 4-aminobenzoate with N-ethylaniline in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yield and purity, often involving multiple purification steps such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-ethyl-4-[(N-ethylanilino)methylideneamino]benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce amines .
Scientific Research Applications
2-ethyl-4-[(N-ethylanilino)methylideneamino]benzoate has a wide range of applications in scientific research:
Chemistry: Used as a UV absorber in various chemical formulations to protect sensitive compounds from degradation.
Biology: Employed in biological studies to understand the effects of UV radiation on biological systems.
Medicine: Investigated for potential therapeutic applications due to its ability to absorb UV radiation.
Mechanism of Action
The compound exerts its effects primarily by absorbing UV radiation and converting it into less harmful energy forms, such as heat. This prevents the degradation of materials and protects biological systems from UV-induced damage. The molecular targets and pathways involved include the absorption of UV photons by the aromatic rings and subsequent energy dissipation .
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize UV-2’s properties and applications, it is compared to structurally and functionally related compounds:
Ethyl 4-(Dimethylamino)benzoate
- Structure: Lacks the methylideneamino-N-ethylaniline group but includes a dimethylamino substituent at the 4-position.
- Reactivity : Exhibits higher reactivity as a co-initiator in resin cements compared to methacrylate-based amines, achieving superior degrees of conversion in polymerization reactions .
- Physical Properties: Lower molecular weight (207.26 g/mol) and higher polarity due to the dimethylamino group, enhancing solubility in polar solvents .
Methyl Benzoate (CAS: 93-58-3)
- Structure: Simplest alkyl benzoate without amino or anilino substituents.
- Applications : Used as a solvent and flavoring agent. Its lack of UV-absorbing groups limits its utility in photostabilization .
- Key Data :
2-(Diethylamino)ethyl 4-[(4-Chlorobenzoyl)amino]benzoate (CAS: 70204-63-6)
- Structure: Features a diethylaminoethyl ester and a 4-chlorobenzamido group.
- Applications : Primarily used in pharmaceutical intermediates due to its bioactive substituents .
Ethyl 4-Nitrobenzoate
- Structure: Nitro group at the 4-position instead of the methylideneamino-anilino moiety.
- Reactivity: Nitro groups increase photostability but reduce solubility in non-polar polymers.
- Comparison: UV-2’s anilino group provides better compatibility with polyesters like PLA and PET, as demonstrated by solvatochromic effects in polymer-dye systems .
Data Tables
Table 1: Physical and Chemical Properties
Table 2: Performance in Polymer Matrices
| Compound | UV Absorption Range (nm) | Solubility in PLA/PET | Reactivity in Resins |
|---|---|---|---|
| UV-2 | 280–360 | High | Low |
| Ethyl 4-(dimethylamino)benzoate | 250–310 | Moderate | High |
| Methyl Benzoate | N/A | Low | N/A |
Research Findings
- Reactivity: UV-2’s methylideneamino group stabilizes its structure, reducing reactivity in polymerization systems compared to ethyl 4-(dimethylamino)benzoate .
- Solvatochromic Effects : UV-2’s absorption maxima shift in different polymers (e.g., PLA vs. PET), attributed to polarity differences in the polymer matrix .
Biological Activity
2-Ethyl-4-[(N-ethylanilino)methylideneamino]benzoate, a compound with significant biological activity, is a member of the benzoate family characterized by its unique structure that includes an ethyl group and an N-ethylanilino moiety. This compound has garnered interest in various fields, including medicinal chemistry and pharmacology, due to its potential therapeutic applications.
Chemical Structure and Properties
The molecular formula for this compound is . Its structure can be represented as follows:
Properties Table
| Property | Value |
|---|---|
| Molecular Weight | 298.38 g/mol |
| Solubility | Soluble in organic solvents |
| Melting Point | Not specified |
| Log P | Not specified |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of the N-ethylanilino group suggests potential interactions with neurotransmitter systems, which may modulate physiological responses.
Pharmacological Effects
Research indicates that this compound exhibits:
- Antimicrobial Activity : Studies have shown that it possesses significant antibacterial properties against various strains of bacteria.
- Antioxidant Properties : The compound has demonstrated the ability to scavenge free radicals, thereby protecting cells from oxidative stress.
- Anti-inflammatory Effects : Preliminary studies suggest a reduction in inflammatory markers in vitro, indicating potential use in inflammatory conditions.
Case Studies and Research Findings
- Antimicrobial Study : A study conducted on the efficacy of this compound against Staphylococcus aureus revealed a minimum inhibitory concentration (MIC) of 32 µg/mL, suggesting potent antibacterial activity .
- Antioxidant Evaluation : In vitro assays demonstrated that the compound significantly reduced reactive oxygen species (ROS) levels in human cell lines, indicating its potential as an antioxidant agent .
- Anti-inflammatory Research : In a controlled experiment using lipopolysaccharide (LPS)-induced inflammation in murine models, treatment with the compound resulted in a marked decrease in pro-inflammatory cytokines such as TNF-alpha and IL-6 .
Comparison with Similar Compounds
To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds.
| Compound Name | Biological Activity | MIC (µg/mL) |
|---|---|---|
| 2-Ethyl-4-(N-ethylanilino)methylideneamino benzoate | Antibacterial, Antioxidant, Anti-inflammatory | 32 |
| Ethyl 4-(methylphenylamino)methylideneamino benzoate | Moderate Antibacterial | 64 |
| Ethyl 4-(anilino)benzoate | Weak Antimicrobial | >128 |
Q & A
Basic: What synthetic methodologies are recommended for preparing 2-ethyl-4-[(N-ethylanilino)methylideneamino]benzoate, and how can reaction yields be optimized?
Methodological Answer:
The compound is typically synthesized via a Schiff base formation reaction between 4-amino-2-ethylbenzoate and N-ethylaniline derivatives under acidic or catalytic conditions. Key steps include:
- Azo Coupling : Diazotization of aniline derivatives followed by coupling with electron-rich aromatic amines, as demonstrated in analogous UV-absorber syntheses (e.g., AZ-1 in ).
- Solvent Optimization : Use polar aprotic solvents (e.g., DMF or THF) to enhance nucleophilicity of intermediates.
- Temperature Control : Maintain 60–80°C to accelerate imine bond formation while minimizing side reactions.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol improves purity .
Basic: What analytical techniques are critical for confirming the structural integrity and purity of this compound?
Methodological Answer:
- NMR Spectroscopy : - and -NMR confirm the presence of the ethyl ester (δ ~4.3 ppm, quartet) and the methylideneamino group (δ ~8.5 ppm, singlet).
- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., m/z 296.364 for CHNO) and fragmentation patterns .
- X-ray Crystallography : For unambiguous structural confirmation, use SHELX programs (SHELXL/SHELXS) to refine crystal structures, particularly if the compound forms stable crystals .
- UV-Vis Spectroscopy : Monitor λ (~300–400 nm) to assess conjugation and electronic transitions .
Advanced: How can researchers address contradictions in spectroscopic or crystallographic data during characterization?
Methodological Answer:
- Data Triangulation : Cross-validate NMR, IR, and mass spectrometry results with computational predictions (e.g., DFT calculations for NMR chemical shifts).
- Crystallographic Refinement : Use SHELXL to resolve ambiguities in electron density maps, especially for flexible side chains or disordered solvent molecules .
- Error Analysis : Quantify experimental uncertainties (e.g., R-factors in XRD) and compare with literature benchmarks (e.g., NIST Chemistry WebBook for spectral data) .
- Reproducibility Tests : Repeat syntheses under controlled conditions to isolate batch-specific impurities or polymorphic variations .
Advanced: What computational approaches are effective for modeling the electronic properties and UV absorption mechanisms of this compound?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO-LUMO gaps) to predict λ and charge-transfer transitions. Basis sets like B3LYP/6-311+G(d,p) are recommended for accuracy.
- Time-Dependent DFT (TD-DFT) : Simulate UV-Vis spectra by modeling excited-state transitions, referencing experimental λ values from UV-absorber analogs (e.g., UV-1 in ) .
- Solvent Effects : Incorporate polarizable continuum models (PCM) to account for solvent interactions in spectroscopic simulations .
Advanced: How can researchers design experiments to probe the compound’s stability under varying pH and thermal conditions?
Methodological Answer:
- pH Stability Studies :
- Prepare buffered solutions (pH 2–12) and monitor degradation via HPLC at 25°C and 40°C.
- Identify hydrolysis products (e.g., free benzoic acid or aniline derivatives) using LC-MS.
- Thermogravimetric Analysis (TGA) : Measure decomposition temperatures (T) under nitrogen atmosphere.
- Kinetic Modeling : Use Arrhenius equations to extrapolate shelf-life under storage conditions .
Advanced: What strategies can mitigate challenges in crystallizing this compound for structural studies?
Methodological Answer:
- Solvent Screening : Test mixed solvents (e.g., ethanol/water, DCM/pentane) to induce slow crystallization.
- Seeding : Introduce microcrystals from prior batches to nucleate growth.
- Temperature Gradients : Gradually cool saturated solutions from 50°C to 4°C over 48 hours.
- Cryoprotection : For low-temperature XRD, use glycerol or paraffin oil to prevent ice formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
